5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid
Description
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI Key |
RHQLSWQYAJIOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide. The pyridine ring can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine ring.
Scientific Research Applications
5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Pharmaceutical Relevance and Salt Forms
Several isoxazole-3-carboxylic acid derivatives have been developed as pharmaceutical salts to enhance stability and bioavailability:
- Example: 5-(2,4-Dihydroxy-5-isopropyl-phenyl)-4-(4-morpholinylmethyl-phenyl)isoxazole-3-carboxylic acid ethylamide forms mesylate, hydrochloride, and phosphate salts with improved crystallinity and non-hygroscopic properties .
- Implication : The target compound’s carboxylic acid group allows for salt formation (e.g., sodium or potassium salts) to modulate solubility for drug formulation.
Biological Activity
5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 5-(5-Chloropyridin-2-yl)isoxazole-3-carboxylic acid
- Molecular Formula : C₉H₅ClN₂O₃
- CAS Number : 2013531-40-1
- Molecular Weight : 224.6 g/mol
The structure of this compound features a pyridine ring substituted with chlorine and an isoxazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 15 | Apoptosis |
| Compound B | Lung | 25 | Cell Cycle Arrest |
| This compound | Colon | TBD | TBD |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Isoxazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways .
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 10 | Cell Wall Synthesis Inhibition |
| This compound | Escherichia coli | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.
- Oxidative Stress Modulation : Some studies suggest that it may influence oxidative stress responses in cells, contributing to its anticancer effects .
Study on Anticancer Effects
In a recent study, the anticancer effects of several isoxazole derivatives were evaluated against colon cancer cell lines. The results indicated that the presence of the carboxylic acid group significantly enhanced the cytotoxicity of the compounds. The study highlighted that modifications on the pyridine ring could further improve activity .
Study on Antibacterial Efficacy
Another study assessed the antibacterial efficacy of various isoxazole derivatives against Staphylococcus aureus. The results showed that structural modifications influenced the minimum inhibitory concentration (MIC), with certain derivatives exhibiting potent antibacterial activity at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid?
The compound can be synthesized via a two-step process involving (i) acyl chloride formation from a carboxylic acid precursor (e.g., 5-hydroxypyrazine-2-carboxylic acid) using chlorinating agents like thionyl chloride or phosphorus pentachloride, followed by (ii) heterocyclic coupling under reflux conditions. For example, refluxing with sodium acetate in acetic acid facilitates cyclization and substitution reactions, as demonstrated in pyridine and isoxazole syntheses . Key intermediates should be purified via recrystallization (e.g., DMF/acetic acid mixtures) to ensure high yields (18–89%) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
- HPLC with UV detection for purity assessment (>95% recommended).
- Melting point analysis to compare against literature values (e.g., derivatives with chlorophenyl groups show distinct thermal profiles) .
- Mass spectrometry (HRMS) for molecular weight confirmation, particularly to distinguish regioisomers .
Q. What are the key physicochemical properties relevant to experimental handling?
Critical properties include:
- Solubility : Typically polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and pyridyl groups .
- Stability : Sensitive to prolonged exposure to light/moisture; store at –20°C under inert atmosphere .
- Functional groups : The chloro-pyridyl and isoxazole-carboxylic acid moieties influence hydrogen-bonding and π-π stacking interactions, impacting crystallization and reactivity .
Advanced Research Questions
Q. How to design experiments to study its enzyme inhibition mechanisms?
- Assay selection : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to monitor inhibition kinetics.
- Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values.
- Control experiments : Compare against known inhibitors (e.g., sulfonamide derivatives) and assess off-target effects via counter-screening .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions using X-ray crystallography .
Q. How to address contradictory data in stability studies under varying pH conditions?
- Systematic variation : Test stability across pH 2–10 (buffered solutions) at 25°C and 37°C. Monitor degradation via HPLC at timed intervals.
- Degradation product identification : Use LC-MS to characterize byproducts (e.g., hydrolyzed isoxazole rings or decarboxylation).
- Statistical validation : Apply ANOVA to assess significance of degradation rates between conditions .
Q. What derivatization strategies enhance bioactivity while retaining core functionality?
- Esterification : Convert the carboxylic acid to methyl esters to improve membrane permeability, followed by in vivo hydrolysis to regenerate the active form .
- Heterocyclic fusion : Introduce triazole or oxazolo-quinoline moieties via cycloaddition (e.g., using isocyanides or Koenigs-Knorr glycosylation) to modulate target selectivity .
- Halogen substitution : Replace the 5-chloro group with fluoro or trifluoromethyl groups to enhance metabolic stability and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
